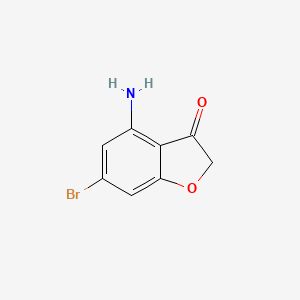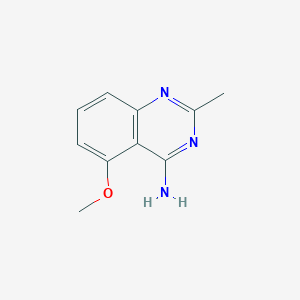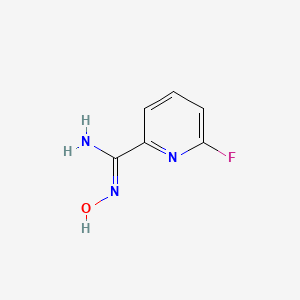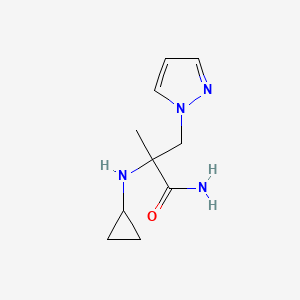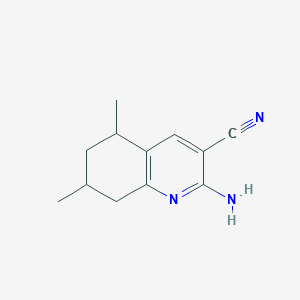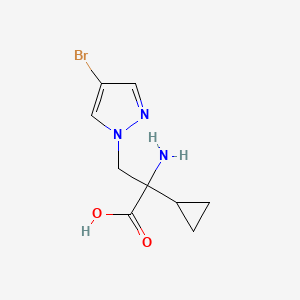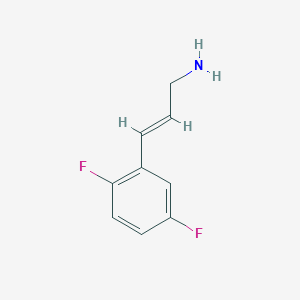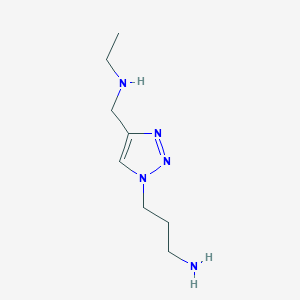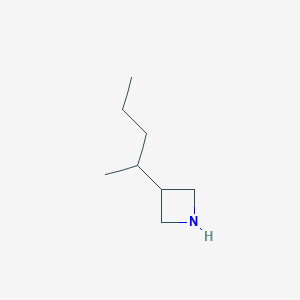
2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine is a chemical compound with the molecular formula C13H19ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylpiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be used in studies involving biological systems to understand its effects and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 3-Chloro-2-methylpyridine
- 2-Chloro-4-methylpyridine
Comparison
Compared to similar compounds, 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine is unique due to the presence of the 3,5-dimethylpiperidin-1-yl group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-3-[(3,5-dimethylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-10-6-11(2)8-16(7-10)9-12-4-3-5-15-13(12)14/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
PTUZUSKZJWCWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(N=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


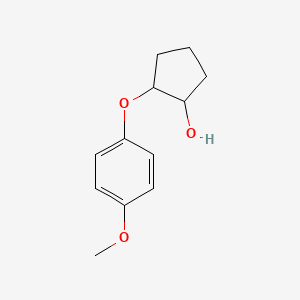
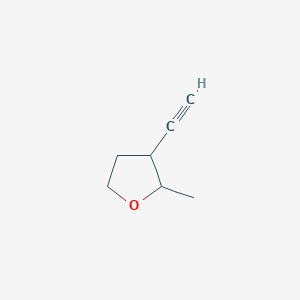
![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
